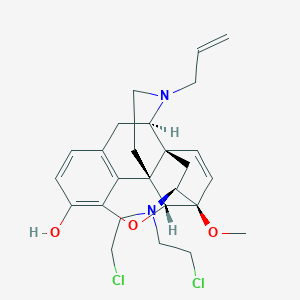
3-Amino-2-(phenylamino)benzoic acid
説明
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-2-(phenylamino)benzoic acid involves multi-step chemical processes starting from basic aromatic acids. For instance, the synthesis of 4-(N-Phenylamino)-benzoic Acid demonstrates a method starting from p-aminobenzoic acid, undergoing esterification, acetylation, and then reaction with copper dust and potassium carbonate, resulting in the target compound with a yield of 61.3% (Chen Zhao, 2002). Such methods illustrate the intricate steps involved in synthesizing compounds related to 3-Amino-2-(phenylamino)benzoic acid, emphasizing the complexity and precision required in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-2-(phenylamino)benzoic acid is characterized by their distinct functionalities, which are critical for their subsequent chemical reactions and applications. The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) showcases the compound's three distinct functionalities, enabling selective reactions and applications in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000). This highlights the importance of understanding the molecular structure for the development of compounds with specific chemical properties.
Chemical Reactions and Properties
The chemical properties of 3-Amino-2-(phenylamino)benzoic acid derivatives are influenced by their molecular structure. For example, the intramolecular charge transfer (ICT) in 4-(N-phenylamino)benzoic acid and its fluorescence spectra in aprotic polar solvents demonstrate the compound's unique electronic properties, which are essential for applications in materials science and optical applications (Li-Hua Ma et al., 2003). Such studies underline the relationship between molecular structure and chemical reactivity, offering insights into designing compounds for specific functions.
科学的研究の応用
Intramolecular Charge Transfer : A study by Ma, Chen, and Jiang (2003) explored the fluorescence spectra of 4-(N-phenylamino)benzoic acid, revealing strong Stokes-shifted single-banded fluorescence in aprotic polar solvents, indicative of intramolecular charge transfer (ICT) character. This work enhances understanding of the anilino moiety as an electron donor compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).
Peptide Modification and Cell Labeling : Ni et al. (2015) synthesized a novel amino acid derivative for peptide modification and live cell labeling. This compound, possessing better water solubility and easier synthesis compared to known derivatives, showed excellent stability in biological media and potential for cancer cell labeling (Ni et al., 2015).
Polymerization Characteristics : Yokoyama et al. (2005) investigated the polymerization of (alkylamino)benzoic acid dimer phenyl esters. The study revealed that the orientation of amino and carbonyl groups significantly influences the selectivity between polymerization and cyclization (Yokoyama et al., 2005).
Synthesis Techniques : Zhao (2002) provided a synthesis method for N-phenylamino benzoic acid, offering a practical approach to produce this compound with a significant yield (Zhao, 2002).
Applications in Biosynthesis : Zhang and Stephanopoulos (2016) demonstrated the use of co-culture engineering for the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. This study highlights the potential of co-culture systems in metabolic engineering to enhance the production of key biomolecules (Zhang & Stephanopoulos, 2016).
Fluorescent Zn(II) Sensors : Nolan et al. (2006) synthesized and characterized ZP9 and ZP10, two fluorescein-based dyes for Zn(II) sensing, demonstrating their potential for biological imaging applications (Nolan et al., 2006).
特性
IUPAC Name |
3-amino-2-anilinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-11-8-4-7-10(13(16)17)12(11)15-9-5-2-1-3-6-9/h1-8,15H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBXBQMYVSAURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587534 | |
| Record name | 3-Amino-2-anilinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(phenylamino)benzoic acid | |
CAS RN |
116702-63-7 | |
| Record name | 3-Amino-2-anilinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(phenylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)



![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)




![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)


![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)